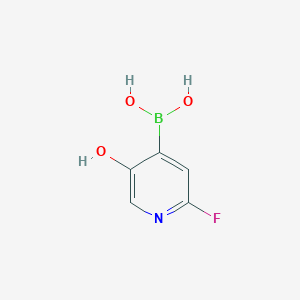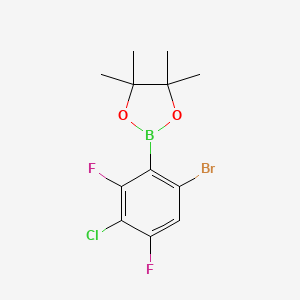
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester
Overview
Description
“3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-53-4 . It has a molecular weight of 282.19 and its IUPAC name is 2-(3-fluoro-2-methyl-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters, like this compound, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .It should be stored at a temperature between 2-8°C . The country of origin for this compound is CN .
Scientific Research Applications
Organoboron Compounds as Lewis Acid Receptors
Organoboron compounds like 4-octyloxyphenylboronic acid and pinacol esters of phenylboronic acid have been applied as Lewis acid receptors for fluoride ions. These compounds exhibit enhanced selectivity for fluoride, with applications in sensor technology. However, the stability of the boron-oxygen bond and the stoichiometry of fluoride complexes can significantly impact their performance, necessitating careful design to achieve optimal selectivity and response behavior (Jańczyk et al., 2012).
Synthesis of Responsive Polymeric Materials
Poly(ester-amide)s incorporating phenylboronic acid ester units have been synthesized through Passerini multicomponent polymerization. These materials are designed for hydrogen peroxide (H2O2)-triggered degradation, offering potential applications in drug delivery systems where controlled release is critical. The stability and responsiveness of these polymers to H2O2 highlight the versatility of phenylboronic acid esters in creating sensitive and functional materials (Cui et al., 2017).
Transformations and Functionalizations via C-F Bond Cleavage
The transformation of fluoroarenes into arylboronic acid pinacol esters, facilitated by nickel-catalyzed C-F bond activation, represents a significant area of application. This process allows for the efficient conversion of partially fluorinated arenes into their corresponding boronate esters, underscoring the utility of these compounds in synthetic chemistry and the development of new materials and pharmaceuticals (Zhou et al., 2016).
Solubility and Physical Properties
Research on the solubility of phenylboronic acid and its esters in various organic solvents provides essential data for the application of these compounds in synthesis and material science. The solubility profiles are crucial for understanding the conditions under which these compounds can be utilized most effectively, particularly in reactions where solvent properties can significantly influence outcomes (Leszczyński et al., 2020).
Novel Photophysical Properties
An interesting finding is the long-lived room-temperature phosphorescence observed in simple arylboronic esters. This property challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules. The discovery opens new avenues for research into organic phosphorescent materials for applications in sensing, imaging, and optoelectronic devices (Shoji et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph of the environment . The rate of reaction is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are essential in the synthesis of various organic compounds . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is usually bench stable, easy to purify, and often commercially available, which makes it a prominent player in boron chemistry .
properties
IUPAC Name |
2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAGBWZEUTDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128394 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-53-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















